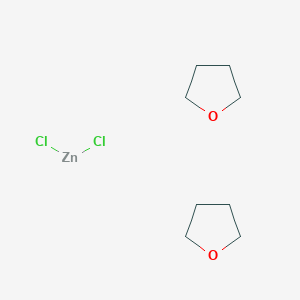
Benzyl palmitate
描述
Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid. It is a white to off-white crystalline solid that is often used in cosmetic formulations due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to products, making it a popular ingredient in lotions, creams, and other personal care items.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl palmitate can be synthesized through the esterification reaction between benzyl alcohol and palmitic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C7H7OH+C15H31COOH→C7H7OCOC15H31+H2O
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This may involve the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions: Benzyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and palmitic acid.
Oxidation: this compound can be oxidized to form benzaldehyde and palmitic acid.
Reduction: Reduction reactions can convert this compound into benzyl alcohol and palmitic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Benzyl alcohol and palmitic acid.
Oxidation: Benzaldehyde and palmitic acid.
Reduction: Benzyl alcohol and palmitic acid.
科学研究应用
Benzyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of benzyl palmitate primarily involves its interaction with the lipid bilayers of cell membranes. It can integrate into the lipid bilayer, enhancing the barrier function and providing a moisturizing effect. Additionally, this compound can act as a carrier for other active ingredients, facilitating their delivery into the skin.
相似化合物的比较
Cetyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Used in personal care products for its ability to enhance skin absorption.
Ethylhexyl palmitate: Known for its lightweight texture and use in sunscreens and moisturizers.
Uniqueness of Benzyl Palmitate: this compound is unique due to its specific combination of benzyl alcohol and palmitic acid, which provides a distinct texture and emollient properties. Its ability to integrate into lipid bilayers and act as a carrier for other active ingredients makes it particularly valuable in cosmetic formulations.
属性
IUPAC Name |
benzyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEVMZSLVHLLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194580 | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-60-6 | |
| Record name | Benzyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)




